
6,7-Dimethoxyaurone epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxyaurone epoxide is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Table 1: Synthesis Methods for 6,7-Dimethoxyaurone Epoxide
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
m-CPBA Epoxidation | m-CPBA, CHCl₃ | 85 | |
Hydrogen Peroxide Catalysis | H₂O₂, Acetic Acid | 90 | |
Metal-Catalyzed Epoxidation | Ti(OiPr)₄, H₂O₂ | 75 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. Its efficacy has been particularly noted against resistant strains of Plasmodium falciparum, where it showed a significant reduction in IC₅₀ values compared to traditional treatments.
Case Study: Antimalarial Activity
- Compound Tested : this compound
- Pathogen : Plasmodium falciparum
- IC₅₀ Value : 1 μM (compared to 11 μM for standard aurones)
- Synergistic Effect : Enhanced activity when combined with chloroquine .
Antiviral Properties
The compound has also been investigated for its antiviral properties. It has shown potential against several viruses by inhibiting their replication mechanisms.
Case Study: Antiviral Activity
- Viruses Targeted : Hepatitis E Virus (HEV), Chikungunya Virus
- Methodology : Transfection assays in HepG2 cells
- Findings : Significant reduction in viral load with an EC₅₀ < 100 nM .
Epoxide Ring Opening Reactions
The unique structure of this compound makes it an ideal substrate for ring-opening reactions. These reactions are crucial for synthesizing complex molecules in organic chemistry.
Table 2: Applications in Organic Synthesis
Reaction Type | Substrate | Product | Reference |
---|---|---|---|
Nucleophilic Ring Opening | This compound | Amino alcohols | |
Cascade Reactions | Multi-epoxide substrates | Polyether derivatives |
Biocatalysis
Biocatalytic processes utilizing enzymes such as epoxide hydrolases have been explored to enhance the selectivity and yield of transformations involving this compound. Such processes can lead to the formation of enantiomerically pure compounds that are essential in pharmaceutical applications.
Properties
CAS No. |
10173-80-5 |
---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI Key |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.